Cas no 2228148-76-1 (3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質
名前と識別子
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- 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol
- 3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol
- EN300-1973787
- 2228148-76-1
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- インチ: 1S/C8H11F3N2OS/c1-13(2)7-12-4-5(15-7)3-6(14)8(9,10)11/h4,6,14H,3H2,1-2H3
- InChIKey: ZBWCUHNLMDPDQF-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1CC(C(F)(F)F)O)N(C)C
計算された属性
- せいみつぶんしりょう: 240.05441864g/mol
- どういたいしつりょう: 240.05441864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.6Ų
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973787-0.25g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1973787-2.5g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-1973787-0.05g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1973787-0.5g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1973787-5g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 5g |
$3645.0 | 2023-09-16 | ||
Enamine | EN300-1973787-5.0g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1973787-10g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-1973787-1.0g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1973787-0.1g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-1973787-10.0g |
3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |
2228148-76-1 | 10g |
$5405.0 | 2023-06-02 |
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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4. Back matter
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-olに関する追加情報
Introduction to 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol (CAS No: 2228148-76-1)
3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol, identified by the CAS number 2228148-76-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a thiazole core substituted with a dimethylamino group and a trifluoropropyl moiety, exhibits unique structural and functional properties that make it a valuable candidate for further investigation in drug discovery and medicinal chemistry.
The structural framework of this compound incorporates several key functional groups that contribute to its reactivity and potential biological activity. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, is well-documented for its presence in numerous bioactive natural products and synthetic drugs. Its stability and ability to participate in hydrogen bonding make it an attractive scaffold for medicinal chemists. The presence of the dimethylamino group at the 2-position enhances the electron density on the ring, potentially influencing its interaction with biological targets. Additionally, the trifluoropropyl side chain introduces fluorine atoms, which are known to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules.
In recent years, there has been growing interest in the development of novel compounds incorporating fluorinated alcohols due to their potential as bioisosteres. The trifluoropropan-2-ol moiety in this compound not only contributes to its structural complexity but also offers opportunities for exploring new chemical space. Fluorinated alcohols have been shown to improve pharmacokinetic properties such as solubility and metabolic resistance, making them valuable in the design of next-generation therapeutics.
Current research in the field of heterocyclic chemistry has highlighted the therapeutic potential of thiazole derivatives. Studies have demonstrated that compounds containing the thiazole scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol may confer unique pharmacological effects that warrant further exploration.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies may include nucleophilic substitution reactions at the thiazole ring, protection-deprotection techniques to handle reactive functional groups, and fluorination methods to introduce the trifluoropropyl moiety. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their use in downstream applications.
The potential biological activity of 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol has not yet been fully elucidated; however, its structural features suggest several possible mechanisms of action. The dimethylamino group may serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets. The fluorinated alcohol could interact with hydrophobic pockets or engage in hydrogen bonding depending on the target protein or receptor. Computational studies using molecular modeling techniques can provide insights into how this compound might bind to its intended targets and influence its biological activity.
In drug discovery pipelines, compounds like this are often screened for their ability to modulate specific signaling pathways or enzymes associated with diseases. Preliminary data suggest that thiazole derivatives may have roles in inhibiting kinases or other enzymes involved in cancer progression. The presence of both nitrogen and sulfur heteroatoms in the thiazole ring could enhance its ability to interact with metal ions or catalytic centers within biological systems.
The development of novel fluorinated compounds continues to be an active area of research due to their diverse applications beyond pharmaceuticals. In agrochemicals, for instance, fluorinated molecules are known for their improved stability and efficacy as pesticides or herbicides. While this compound's primary focus is likely therapeutic, its structural features may also make it useful in other industries where chemical functionality is critical.
Future studies on 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol should aim to elucidate its pharmacological profile through both computational and experimental approaches. In vitro assays can be used to assess its activity against relevant biological targets, while animal models could provide insights into its pharmacokinetic behavior and potential therapeutic effects. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize the potential of this compound.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design will accelerate the process of identifying promising candidates like this one. HTS allows for rapid evaluation of large libraries of compounds against multiple targets simultaneously, while computational methods can predict binding affinities and optimize molecular structures for improved efficacy.
In conclusion,3-2-(dimethylamino)-1,3-thiazol-5-yll,-l,l,l-trifluoropropan--2--ol (CAS No: 2228148--76--l) represents a fascinating example of how structural complexity can lead to novel biological activity. Its unique combination of functional groups makes it a compelling candidate for further investigation in pharmaceutical research. As our understanding of chemical biology continues to evolve, th e s u ch c o m p o u n d s will play an increasingly important role i n d e v e l o p i n g n e w t h e r a p e u t i c s t h a t m e e t t h e c r i t i c a l n e e d s o f m o d e r n m e d i c i n e .
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